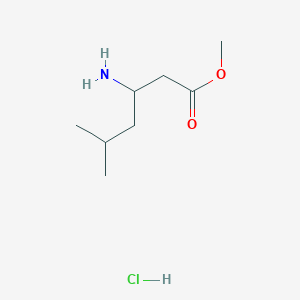
2-ethynyl-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazolidine typically involves the reaction of 2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and does not require any catalyst, making it a favorable method for producing thiazolidine derivatives . The reaction conditions can be optimized by adjusting the pH and temperature to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent cyclization reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethynyl group or the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-ethynyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its antimicrobial and antifungal activities.
Thiazolidinedione: A derivative with antidiabetic properties, used in the treatment of type 2 diabetes.
Thiazolidine-2-thione: Known for its bioactivity and use in medicinal chemistry.
Uniqueness of 2-Ethynyl-1,3-Thiazolidine: The presence of the ethynyl group at the second position of the thiazolidine ring distinguishes this compound from other similar compounds
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-ethynyl-1,3-thiazolidine involves the reaction of 2-chloroethanol with thiosemicarbazide followed by cyclization of the resulting intermediate.", "Starting Materials": [ "2-chloroethanol", "thiosemicarbazide", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve thiosemicarbazide (1.0 g) in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 2: Add 2-chloroethanol (1.0 g) to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Step 4: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain the intermediate product, 2-ethoxy-1,3-thiazolidine.", "Step 6: Dissolve the intermediate product in ethanol (10 mL) and add sodium hydroxide (0.5 g).", "Step 7: Heat the reaction mixture at reflux for 4 hours.", "Step 8: Cool the reaction mixture and filter the solid product.", "Step 9: Wash the solid product with water and dry under vacuum to obtain the final product, 2-ethynyl-1,3-thiazolidine." ] } | |
Numéro CAS |
2137793-97-4 |
Formule moléculaire |
C5H7NS |
Poids moléculaire |
113.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



